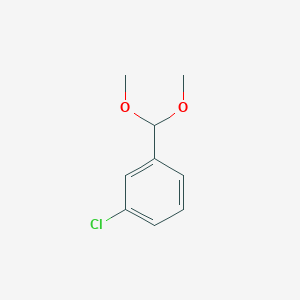

1-Chloro-3-(dimethoxymethyl)benzene

Description

Contextual Significance in Organic Synthesis and Chemical Research

1-Chloro-3-(dimethoxymethyl)benzene is a bifunctional organic compound that holds a significant position as a building block in synthetic chemistry. Its structure, featuring a chlorinated benzene (B151609) ring with a dimethoxymethyl group at the meta-position, provides two key reactive sites. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

The presence of both a halogen atom (chlorine) and a protected aldehyde (the dimethoxymethyl group, which is a dimethyl acetal) allows for selective and sequential chemical transformations. The chlorine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Simultaneously, the acetal (B89532) group serves as a stable protecting group for the aldehyde functionality. This protection is crucial as it prevents the aldehyde from undergoing unwanted reactions during transformations at the chloro-substituted position. The aldehyde can be easily deprotected later in the synthetic sequence by simple hydrolysis with an aqueous acid. ncert.nic.in

This dual functionality is exploited in multi-step syntheses of complex target molecules. Researchers in medicinal chemistry utilize this compound as a precursor for creating pharmaceutical intermediates. In the field of materials science and agrochemicals, it serves as a starting material for producing polymers, dyes, and new crop protection agents. Its utility lies in its ability to introduce a substituted benzaldehyde (B42025) moiety into a larger molecular framework in a controlled manner. The synthesis of this compound is commonly achieved through the acid-catalyzed reaction of 3-chlorobenzaldehyde (B42229) with methanol (B129727).

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key physical and chemical properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3395-80-0 |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Boiling Point | 83 °C at 9 Torr |

| Density (Predicted) | 1.136 g/cm³ |

Data sourced from ChemicalBook. chemicalbook.com

Historical Perspective of Acetal-Containing Aryl Halides as Synthetic Intermediates

The use of acetal-containing aryl halides as synthetic intermediates is deeply rooted in the development of protecting group chemistry and transition metal-catalyzed cross-coupling reactions. Historically, the challenge in synthesizing polysubstituted aromatic compounds was the selective functionalization of a molecule with multiple reactive sites. The introduction of the acetal as a robust protecting group for aldehydes and ketones was a significant step forward. ncert.nic.in

The acetal group is generally stable to a wide range of reaction conditions, particularly those involving nucleophiles, bases, and organometallic reagents, which would readily react with an unprotected aldehyde. This stability allows chemists to perform reactions on other parts of the molecule, such as the aryl halide moiety, without affecting the aldehyde. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis, and the compatibility of these reactions with various functional groups, including acetals, was critical to their broad application.

Aryl halides are common substrates in these coupling reactions. The ability to use an acetal-protected aryl halide meant that a formyl group (-CHO) could be carried through a synthetic sequence and then revealed at a later stage. This strategy is essential for the synthesis of complex natural products and pharmaceuticals where precise control over reactivity is paramount. For instance, modern methodologies like the Heck arylation have been explored with acetal-containing substrates. researchgate.net Research has shown that acetal groups are well-tolerated in various catalytic systems, including those based on cobalt and nickel, for the formation of new carbon-carbon bonds, further expanding their utility. acs.orgacs.org The strategic placement of an acetal on an aryl halide ring thus provides a powerful tool for retrosynthetic analysis and the design of efficient synthetic routes.

Table 2: Key Reactions Involving Acetal-Containing Aryl Halides

This table outlines major reaction types where these intermediates are employed.

| Reaction Type | Description |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the aryl halide with a boronic acid to form a C-C bond. |

| Heck Coupling | Palladium-catalyzed reaction of the aryl halide with an alkene to form a substituted alkene. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction of the aryl halide with an amine to form a C-N bond. |

| Grignard Reagent Formation | Formation of an organomagnesium compound at the halide position for subsequent reaction with electrophiles. |

| Acetal Deprotection | Hydrolysis of the acetal group using aqueous acid to reveal the aldehyde functionality. ncert.nic.in |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(dimethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDKAHBDYWLOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292160 | |

| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-80-0 | |

| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 3 Dimethoxymethyl Benzene

Established Synthetic Routes and Optimization Strategies

The traditional synthesis of 1-chloro-3-(dimethoxymethyl)benzene primarily involves two key strategies: the acetalization of m-chlorobenzaldehyde and the halogenation of dimethoxymethylbenzene.

Acetalization Protocols for m-Chlorobenzaldehyde Derivatives

The most common method for preparing this compound is through the acetalization of 3-chlorobenzaldehyde (B42229). eudl.eu This reaction typically involves reacting 3-chlorobenzaldehyde with methanol (B129727) in the presence of an acid catalyst. The process often requires reflux conditions, and the final product is isolated via distillation or recrystallization.

Computational studies, such as those using the ab initio method, have been employed to understand the reaction mechanism of the acetalization of 3-chlorobenzaldehyde catalyzed by acids like halogen acids. eudl.eueudl.eu These studies have shown that the reaction proceeds through the formation of a hemiacetal intermediate, which is less stable than the final acetal (B89532) product. eudl.eu The stability of the final product, 3-chlorobenzaldehyde dimethyl acetal, is attributed to its lower formation energy. eudl.eu

Optimization of this process often involves exploring different catalysts and reaction conditions. For instance, research has investigated the use of various acid catalysts to improve reaction efficiency. eudl.eu

Halogenation Strategies for Dimethoxymethylbenzene Precursors

An alternative route to this compound involves the halogenation of a dimethoxymethylbenzene precursor. This approach starts with a benzene (B151609) ring already containing the dimethoxymethyl group and introduces the chlorine atom at the meta position.

The direct halogenation of benzene and its derivatives typically requires a catalyst to activate the halogen. libretexts.org Lewis acids such as ferric halides (FeX₃) or aluminum halides (AlX₃) are commonly used to polarize the halogen-halogen bond, making it more electrophilic and susceptible to attack by the aromatic ring. libretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism. libretexts.orgyoutube.com

For the synthesis of this compound, a key consideration is achieving the desired regioselectivity, placing the chlorine atom at the meta position relative to the dimethoxymethyl group. The directing effects of the dimethoxymethyl substituent play a crucial role in determining the position of chlorination.

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have introduced more efficient and environmentally friendly methods for the synthesis of this compound. These include metal-catalyzed reactions, organocatalytic methods, and the application of green chemistry principles.

Metal-Catalyzed Reactions for Acetal Formation

Metal-catalyzed reactions have shown promise in improving the efficiency of acetal formation. Various metal-based catalysts can be employed to facilitate the reaction between m-chlorobenzaldehyde and methanol. For example, metal-organic frameworks (MOFs) have been investigated as solid acid catalysts for the acetalization of aldehydes. eudl.eu These materials offer advantages such as high surface area and tunable acidity.

Indium triflate has also been shown to be an effective catalyst for the acetalization of aldehydes and ketones. eudl.eu Research has demonstrated that these metal catalysts can lead to high yields under milder reaction conditions compared to traditional acid catalysts.

Organocatalytic Methods and Their Efficiencies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. In the context of acetal formation, organocatalysts such as thiourea (B124793) derivatives have been found to be highly efficient. eudl.eu For instance, N-chlorosuccinimide (NCS) in combination with thiourea can effectively catalyze the acetalization of aldehydes. eudl.eu

A recent development in this area is the use of photoorganocatalysis. researchgate.net A mild and green protocol for the acetalization of aldehydes has been developed using thioxanthenone as a photocatalyst and household lamps as the light source. researchgate.net This method offers a highly efficient and environmentally benign route to acetals. researchgate.net

Table 1: Comparison of Catalytic Methods for Acetalization

| Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|

| Metal-Catalyzed | Metal-Organic Frameworks (MOFs), Indium Triflate | High efficiency, potential for milder reaction conditions. eudl.eu |

| Organocatalytic | Thiourea derivatives, Photoorganocatalysts (e.g., thioxanthenone) | Metal-free, mild reaction conditions, environmentally friendly. eudl.euresearchgate.net |

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.it These principles are increasingly being applied to the synthesis of this compound and related compounds.

One key principle is the use of safer solvents and reaction conditions. nih.gov Research has focused on developing solvent-free reaction conditions or using more environmentally benign solvents. nih.govresearchgate.net For example, deep eutectic solvents (DESs), which are mixtures of choline (B1196258) chloride and a hydrogen bond donor like lactic acid, have been shown to be effective media for certain organic reactions, offering a greener alternative to traditional volatile organic solvents. unizar.es

Another principle is the use of catalysts to improve atom economy and reduce waste. nih.gov The development of highly efficient and recyclable catalysts, such as MOFs and organocatalysts, aligns with this principle. eudl.eu Furthermore, the use of continuous-flow reactors can improve mass and heat transfer, leading to more stable and controllable reactions and reduced by-product formation. google.com The goal is to develop synthetic routes that are not only efficient but also minimize the use and generation of hazardous substances. uniroma1.ityoutube.com

Continuous Flow Synthesis and Process Intensification Studies

The transition from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals like this compound. While specific studies on the continuous flow synthesis of this exact compound are not widely published, analogous processes for related compounds provide a strong basis for its potential implementation.

Continuous flow methodologies can be applied to key steps in the synthesis of this compound, particularly the oxidation of a precursor like 3-chlorotoluene (B144806) to 3-chlorobenzaldehyde. For instance, a patented process for the continuous oxidation of o-chlorotoluene to o-chlorobenzaldehyde utilizes a tubular reactor with a catalyst system composed of metal ion complexes. google.com This approach allows for mild reaction conditions and a short reaction time, leading to high utilization of raw materials and enhanced safety and stability through effective process control. google.com Such a system could be adapted for the meta-isomer, offering a more efficient and scalable alternative to batch oxidation methods.

The subsequent acetalization of 3-chlorobenzaldehyde with methanol is another step that can be significantly enhanced through process intensification. The formation of acetals is typically an equilibrium-limited reaction. Continuous removal of water, a by-product of the reaction, is crucial to drive the equilibrium towards the product. A process for preparing acetals from aldehydes and alcohols highlights the use of continuous distillation to remove the water formed as an azeotropic mixture. google.com This technique, when integrated into a continuous flow setup, can lead to higher conversion rates and yields.

The table below outlines a conceptual continuous flow process for the synthesis of this compound, based on analogous industrial processes.

Table 1: Conceptual Continuous Flow Process Parameters

| Step | Reactor Type | Catalyst | Key Process Parameters | Advantages |

| Oxidation of 3-Chlorotoluene | Tubular Reactor | Metal Ion Complexes (e.g., Co, Mo) | Controlled temperature and pressure, short residence time. | Enhanced safety, high raw material conversion, continuous operation. google.com |

| Acetalization of 3-Chlorobenzaldehyde | Packed Bed Reactor with Reactive Distillation | Acidic Resin | Continuous removal of water, optimized temperature for catalysis. | High conversion, reduced reaction time, integrated separation. google.com |

Process intensification studies would focus on optimizing parameters such as catalyst loading, flow rate, temperature, and pressure to maximize throughput and yield while minimizing energy consumption and waste generation. The use of microreactors could also be explored for even more precise control over reaction conditions, leading to further improvements in selectivity and safety.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis involves strategically disconnecting bonds to identify logical precursors.

The most apparent disconnection is at the C-O bonds of the acetal functional group. This leads back to 3-chlorobenzaldehyde and two equivalents of methanol. This disconnection is based on the well-established acid-catalyzed acetal formation reaction. libretexts.org

A further disconnection of 3-chlorobenzaldehyde can be considered. One common route to aromatic aldehydes is the oxidation of the corresponding substituted toluene. Therefore, 3-chlorobenzaldehyde can be retrosynthetically disconnected to 3-chlorotoluene. Alternative synthetic routes to 3-chlorobenzaldehyde also exist, such as the Sandmeyer reaction starting from 3-aminobenzaldehyde, which itself can be derived from the reduction of 3-nitrobenzaldehyde. orgsyn.org

The following schematic illustrates the primary retrosynthetic pathway for this compound:

Figure 1: Retrosynthetic Analysis of this compound

The forward synthesis would involve the oxidation of 3-chlorotoluene to 3-chlorobenzaldehyde, followed by the acid-catalyzed reaction with methanol to form the final product. The mechanism for the acetalization step involves the protonation of the carbonyl oxygen of 3-chlorobenzaldehyde by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgeudl.eu This is followed by the nucleophilic attack of methanol to form a hemiacetal intermediate. eudl.eu Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by the attack of a second molecule of methanol, yields the stable acetal product. libretexts.orgeudl.eu

The table below summarizes the key reactions in the proposed synthetic route.

Table 2: Key Reactions in the Synthesis of this compound

| Reaction | Starting Material(s) | Reagent(s) | Product |

| Oxidation | 3-Chlorotoluene | Oxidizing agent (e.g., Chromyl chloride, KMnO4) | 3-Chlorobenzaldehyde |

| Acetalization | 3-Chlorobenzaldehyde, Methanol | Acid Catalyst (e.g., HCl, H2SO4) | This compound |

This retrosynthetic strategy relies on robust and well-documented chemical transformations, making it a viable approach for the laboratory-scale or industrial production of this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 3 Dimethoxymethyl Benzene

Mechanistic Investigations of Functional Group Transformations

The reactivity of 1-chloro-3-(dimethoxymethyl)benzene is dictated by the interplay of its two main functional moieties: the dimethoxymethyl acetal (B89532) and the chlorobenzene (B131634) ring. Each exhibits characteristic reactions, which are modulated by the electronic effects of the substituents.

Reactivity of the Dimethoxymethyl Acetal Moiety

The dimethoxymethyl group, a dimethyl acetal of the corresponding benzaldehyde (B42025), is susceptible to hydrolysis under acidic conditions. The generally accepted mechanism for acetal hydrolysis proceeds via a two-step process. masterorganicchemistry.comresearchgate.net The initial step involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, which is then followed by the departure of a methanol (B129727) molecule to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.comresearchgate.net This oxocarbenium ion is a key intermediate, and its formation is often the rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net Subsequently, a water molecule attacks the carbocation, and after deprotonation, a hemiacetal is formed. Further protonation of the remaining methoxy group and subsequent elimination of a second methanol molecule, followed by attack of water and deprotonation, would ultimately yield 3-chlorobenzaldehyde (B42229).

Computational studies on the acetalization of 3-chlorobenzaldehyde, the reverse reaction of hydrolysis, support a mechanism involving seven intermediate compounds. eudl.eu These studies indicate that the hemiacetal intermediate has a higher formation energy compared to the starting aldehyde and the final acetal product, highlighting its transient nature. eudl.eukemdikbud.go.id The stability of the oxocarbenium ion intermediate is a critical factor influencing the rate of hydrolysis. researchgate.net The presence of the electron-withdrawing chloro group at the meta position of the benzene (B151609) ring is expected to have a modest influence on the stability of this intermediate.

The hydrolysis of acetals can be catalyzed by various acids. researchgate.netmdpi.comresearchgate.net The reaction is reversible, and to drive it towards the aldehyde, an excess of water is typically used. researchgate.net Conversely, the formation of the acetal from the aldehyde is achieved by using an excess of alcohol and removing the water formed during the reaction. organic-chemistry.org

Reactivity of the Chlorobenzene Ring in Electrophilic and Nucleophilic Processes

The chlorobenzene ring in this compound can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity and rate of these reactions are influenced by the electronic properties of both the chloro and the dimethoxymethyl substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking a strong electrophile. byjus.com The reaction proceeds through a resonance-stabilized carbocationic intermediate known as an arenium ion or sigma complex. byjus.commsu.edu The loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the substituted product. byjus.commsu.edu

The substituents on the benzene ring determine the rate and regioselectivity of the substitution. The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect, making the ring less reactive than benzene itself. vanderbilt.edu However, it is an ortho-, para-director because the lone pairs on the chlorine atom can stabilize the positive charge in the arenium ion intermediate through resonance when the electrophile attacks at the ortho or para positions. msu.edulibretexts.org

The dimethoxymethyl group is generally considered to be an ortho-, para-directing group. Although it is attached to the ring via a carbon atom, the oxygen atoms can influence the electron density of the ring. In the case of this compound, the two substituents are meta to each other. The directing effects of the two groups will determine the position of the incoming electrophile. The chloro group directs ortho and para to itself (positions 2, 4, and 6), while the dimethoxymethyl group also directs ortho and para (positions 2, 4, and 6). Therefore, electrophilic substitution is expected to occur predominantly at positions 2, 4, and 6.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) on aryl halides like this compound is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. lumenlearning.comlibretexts.org In the absence of such activating groups, two main mechanisms can be considered for the substitution of the chlorine atom.

The first is the addition-elimination mechanism , which involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The subsequent elimination of the chloride ion restores the aromatic ring. This pathway is generally favored when strong electron-withdrawing groups are present to stabilize the negative charge of the intermediate. lumenlearning.com

The second mechanism is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. stackexchange.commasterorganicchemistry.com Under very strong basic conditions, a proton can be abstracted from a carbon atom adjacent to the one bearing the chlorine. Subsequent elimination of the chloride ion forms a benzyne. The nucleophile then adds to the benzyne, followed by protonation, to give the substitution product. stackexchange.commasterorganicchemistry.com This mechanism often leads to a mixture of isomers, as the nucleophile can attack either of the two carbons of the triple bond in the benzyne intermediate. stackexchange.com For this compound, reaction with a strong base like sodium amide could potentially lead to a mixture of meta- and para-substituted products. masterorganicchemistry.com

Kinetic and Thermodynamic Parameters of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the literature. However, data from related compounds, particularly the hydrolysis of benzaldehyde acetals, can provide valuable insights into the expected behavior of the dimethoxymethyl moiety.

The hydrolysis of acetals is subject to both kinetic and thermodynamic control. wikipedia.orgjackwestin.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Under kinetic control, the product that is formed faster predominates, which is determined by the activation energy of the reaction. wikipedia.orgjackwestin.comlibretexts.org Under thermodynamic control, the most stable product is favored, which is determined by the Gibbs free energy of the products. wikipedia.orgjackwestin.comlibretexts.org Reaction conditions such as temperature and reaction time can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

The following table presents representative kinetic data for the acid-catalyzed hydrolysis of benzaldehyde acetals, which can serve as an approximation for the reactivity of this compound. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.

| Substituent on Benzaldehyde Acetal | Relative Rate Constant (k_rel) of Hydrolysis | Reference |

|---|---|---|

| p-Methoxy | 500 | nih.gov |

| p-Methyl | 14 | nih.gov |

| H | 1 | nih.gov |

| m-Chloro | 0.08 | nih.gov |

| p-Nitro | 0.003 | nih.gov |

This table is based on data for analogous compounds and serves as an estimation for the relative reactivity of this compound.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can significantly impact the rate and selectivity of chemical reactions, including those involving this compound. Solvent effects arise from the differential solvation of reactants, transition states, and products.

In the case of the hydrolysis of the dimethoxymethyl acetal moiety, the polarity of the solvent plays a crucial role. The rate-determining step involves the formation of a charged oxocarbenium ion intermediate from a neutral acetal molecule. According to the Hughes-Ingold rules, reactions that generate charge will be accelerated by more polar solvents. Therefore, the hydrolysis of this compound is expected to be faster in more polar solvents like water or alcohol-water mixtures compared to nonpolar solvents.

A study on the hydrolysis of benzaldehyde dimethyl acetal in mixed water-dioxane solvents showed a complex dependence of the reaction rate on the solvent composition. iaea.org This was interpreted in terms of a possible change in the rate-limiting step from C-O bond cleavage in highly aqueous media to diffusion-controlled separation of the intermediate ion pair in solvents with a higher dioxane content. iaea.org

The following table illustrates the effect of solvent composition on the rate of hydrolysis of a related acetal.

| Solvent Composition (% Dioxane in Water) | Relative Rate of Acetal Hydrolysis | Reference |

|---|---|---|

| 0 | 1.00 | iaea.org |

| 20 | 0.85 | iaea.org |

| 50 | 0.40 | iaea.org |

| 70 | 0.25 | iaea.org |

This table is based on data for a closely related compound and illustrates the general trend of solvent effects on acetal hydrolysis.

For electrophilic and nucleophilic aromatic substitution reactions on the chlorobenzene ring, the solvent can also influence the reaction rate and selectivity by solvating the charged intermediates.

Electrochemical Studies of this compound Derivatives

Electrochemical methods can provide valuable information about the redox properties of this compound and its derivatives. The electrochemical behavior is expected to be a combination of the redox processes associated with the chlorobenzene and the acetal functionalities.

The chlorobenzene moiety can be electrochemically reduced, typically involving the cleavage of the carbon-chlorine bond. The reduction potential is influenced by the other substituents on the aromatic ring.

The acetal group itself is generally electrochemically stable under neutral conditions. However, electrochemical methods have been developed for the deprotection of acetals. rsc.org These methods often involve the generation of an acidic environment at the electrode surface or the use of mediators to facilitate the cleavage of the C-O bonds. gre.ac.uk

Photochemical Transformations Involving the Compound

The photochemical behavior of this compound is anticipated to be influenced by both the chlorobenzene and the benzaldehyde acetal moieties. Aromatic aldehydes and their derivatives are known to undergo various photochemical reactions upon absorption of UV light. beilstein-journals.orgnih.gov

One possible photochemical pathway for this compound involves the homolytic cleavage of the carbon-chlorine bond to generate a phenyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to another aromatic ring.

The benzaldehyde acetal part of the molecule can also be photochemically active. Irradiation of benzaldehyde derivatives can lead to the formation of acyl radicals and ketyl radicals. mdpi.com These reactive intermediates can undergo intramolecular cyclization or other transformations. mdpi.com For example, 2-acyloxybenzaldehydes have been shown to convert to 2-hydroxybenzofuranones upon irradiation. mdpi.com While this compound does not have the acyloxy group, the potential for photo-induced reactions involving the acetal and the aromatic ring exists.

Furthermore, the photochemical reactions of chlorobenzene derivatives in benzene have been reported to yield corresponding biphenyls, sometimes accompanied by reductive dechlorination products. libretexts.org The excited singlet state of the chlorobenzene derivative is implicated in these reactions. libretexts.org

Applications of 1 Chloro 3 Dimethoxymethyl Benzene As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 1-chloro-3-(dimethoxymethyl)benzene as a building block is rooted in its capacity to introduce a substituted phenyl ring into a larger molecular framework. The chloro-substituent can participate in various cross-coupling reactions, while the masked aldehyde provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to medicinal chemistry and materials science. This compound is a key precursor for synthesizing various heterocyclic systems.

After deprotection to reveal the 3-chlorobenzaldehyde (B42229), the compound can undergo condensation reactions with a variety of nucleophiles. For instance, reaction with binucleophiles like substituted diamines can lead to the formation of seven-membered rings such as benzodiazepines, a class of compounds with significant pharmacological importance. nih.gov

Another prominent application is in the Fischer indole (B1671886) synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions to form an indole ring. By reacting the deprotected 3-chlorobenzaldehyde with a suitable substituted hydrazine, chemists can construct chlorinated indole scaffolds, which are precursors to a multitude of biologically active alkaloids and pharmaceuticals. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Precursor

| Heterocycle Class | Key Reaction Type | Required Reagent(s) with 3-Chlorobenzaldehyde |

|---|---|---|

| Indoles | Fischer Indole Synthesis | Substituted Phenylhydrazines |

| Benzodiazepines | Condensation/Cyclization | o-Phenylenediamines |

The 3-chlorophenyl motif is present in numerous pharmaceutical drugs and agrochemicals. This compound serves as an important intermediate in the production of these active compounds. Its protected aldehyde allows for selective modifications, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the chlorine-bearing carbon, before introducing the aldehyde functionality for subsequent transformations. This strategic approach is vital for the industrial-scale synthesis of complex molecules, including certain dyes and polymers.

The total synthesis of natural products is a significant driver of innovation in organic chemistry. This compound provides a starting point for creating key fragments of complex natural molecules.

Indole Alkaloids : This large class of natural products, with over 4,100 known compounds, often features a complex, substituted indole core. encyclopedia.pub Many synthetic routes to these molecules, such as the total synthesis of (±)-conolidine, rely on building the indole ring from simpler precursors. encyclopedia.pub The aldehyde functionality, unmasked from this compound, is a critical component for methods like the Fischer indole synthesis or the Pictet-Spengler reaction, enabling the construction of the foundational indole structure. nih.govencyclopedia.pub

Isatins : Isatins (1H-indole-2,3-diones) and their derivatives are another class of compounds with extensive biological activity, including potential as antileishmanial and cytotoxic agents. nih.gov While various methods exist for isatin (B1672199) synthesis, many rely on the cyclization of precursors derived from substituted anilines or benzaldehydes. The 3-chlorobenzaldehyde obtained from this compound can be transformed into intermediates suitable for cyclization to form the corresponding 5-chloro-isatin derivative. This chlorinated isatin can then be further functionalized to create diverse molecular libraries for drug discovery. rsc.org

Strategies for Stereoselective and Asymmetric Synthesis utilizing the Compound

Creating specific stereoisomers of a chiral molecule is a central goal in modern pharmaceutical synthesis. The aldehyde group of 3-chlorobenzaldehyde (from deprotection of the title compound) is prochiral. Nucleophilic attack on the carbonyl carbon can occur from two distinct faces, leading to the formation of a new stereocenter.

Asymmetric synthesis strategies are employed to control this process and selectively produce one enantiomer over the other. This is typically achieved by using chiral catalysts or reagents that create a chiral environment around the substrate, favoring one reaction pathway. nih.gov For example, asymmetric hydrovinylation or aldol (B89426) reactions involving the aldehyde can generate chiral secondary alcohols with high enantiomeric excess. nih.govmdpi.com Such methods are crucial for synthesizing enantiomerically pure building blocks for complex chiral drugs.

Table 2: Principle of Asymmetric Addition to the Deprotected Aldehyde

| Reactants | Catalyst/Environment | Product | Stereochemical Outcome |

|---|---|---|---|

| 3-Chlorobenzaldehyde + Nucleophile | Chiral Catalyst (e.g., transition metal complex with chiral ligands) | Chiral Secondary Alcohol | High enantiomeric excess (e.e.) of either the (R) or (S) enantiomer |

Convergent and Divergent Synthetic Approaches

The dual reactivity of this compound makes it well-suited for both convergent and divergent synthetic strategies.

Convergent Synthesis : In a convergent approach, complex molecules are assembled from several large, pre-synthesized fragments. This is often more efficient than a linear synthesis where the molecule is built step-by-step. This compound can be elaborated into a key fragment. For example, the chloro-substituent can be used in a Suzuki or Stille coupling to attach a large, complex group. Subsequently, the aldehyde is deprotected and reacted with another significant molecular fragment to complete the target structure. Multi-component reactions, which combine three or more starting materials in a single step, represent a highly convergent method where a benzaldehyde (B42025) derivative can be a key component. beilstein-journals.org

Divergent Synthesis : This strategy involves using a common intermediate with multiple reaction sites to generate a library of structurally related compounds. This compound is an ideal starting point for this approach. The chlorine atom and the protected aldehyde can be seen as two orthogonal functional handles. One can first generate a series of diverse intermediates by performing various cross-coupling reactions on the chlorine position. Then, for each of these intermediates, the aldehyde can be deprotected and reacted with a range of different nucleophiles. This divergent sequence allows for the rapid generation of a large and diverse library of compounds from a single, readily available starting material, which is highly valuable in drug discovery and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Dimethoxymethyl Benzene

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is an ideal technique for analyzing the volatile 1-Chloro-3-(dimethoxymethyl)benzene. A pure sample will yield a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (column type, temperature program), and the coupled mass spectrometer provides definitive identification of the peak. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity determination and analysis of non-volatile impurities. A reversed-phase method using a C18 column is typically employed. auroraprosci.comsielc.com A critical consideration for acetals is their susceptibility to acid-catalyzed hydrolysis on silica-based columns, which can cleave the compound back to 3-chlorobenzaldehyde (B42229) and methanol (B129727). To ensure accurate quantification, it is crucial to use a buffered mobile phase or add a small amount of a base, such as triethylamine (B128534) or ammonia, to the mobile phase (e.g., acetonitrile/water) to prevent this on-column degradation. coresta.org Detection is typically achieved with a UV detector set to a wavelength where the benzene (B151609) ring absorbs, such as 254 nm. coresta.org

Crystallographic Analysis and Supramolecular Chemistry of 1 Chloro 3 Dimethoxymethyl Benzene and Its Analogs

Single Crystal X-ray Diffraction Studiesacs.orgacs.orgrsc.org

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of crystalline solids. It provides detailed information on molecular conformation, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For 1-Chloro-3-(dimethoxymethyl)benzene and its analogs, these studies are crucial for understanding their solid-state behavior.

Determination of Crystal System and Space Groupacs.orgmdpi.com

The crystal system and space group are fundamental properties that describe the symmetry of a crystal. Studies on analogs of this compound show that even minor changes in molecular structure can lead to different packing arrangements and symmetries. For instance, two isomers of a related compound, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene, were found to crystallize in different space groups due to the varied placement of substituents around the methoxy (B1213986) groups. nih.govresearchgate.net Other dimethoxybenzene derivatives have been observed to crystallize in the monoclinic system. nih.gov This highlights the sensitivity of the crystal packing to subtle molecular changes.

Table 1: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | Not Specified | Not Specified (distinct from isomer) | nih.govresearchgate.net |

| 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | Not Specified | Not Specified (distinct from isomer) | nih.govresearchgate.net |

| Generic Dimethoxybenzene Derivatives | Monoclinic | Not Specified | nih.gov |

| 1,3-Bis(chloromethyl)benzene | Triclinic | P-1 | nih.gov |

Analysis of Molecular Conformation and Bond Anglesrsc.org

X-ray diffraction analysis provides precise data on the conformation of molecules in the solid state. In studies of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its 2,4-dimethyl isomer, the orientation of the two methoxy groups relative to the benzene (B151609) ring is a key conformational feature. In both compounds, one methoxy group is found to be coplanar with the aromatic ring, which allows for electronic conjugation. nih.govresearchgate.net The other methoxy group is oriented nearly perpendicular to the ring plane. This conformational difference has a direct impact on the C-O-C bond angles. The in-plane methoxy group exhibits a wider bond angle compared to the out-of-plane group, a difference attributed to steric and electronic effects. nih.govresearchgate.net

Table 2: Bond Angle Analysis in Dimethoxybenzene Analogs

| Compound | Methoxy Group Orientation | C-O-C Bond Angle (°) | Reference |

|---|---|---|---|

| 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | In-plane | 117.5 (4) | nih.govresearchgate.net |

| Out-of-plane | 114.7 (3) | nih.govresearchgate.net | |

| 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | In-plane | 118.2 (3) | nih.govresearchgate.net |

| Out-of-plane | 113.6 (3) | nih.govresearchgate.net |

Investigation of Intermolecular Interactions within Crystal Latticesacs.orgaip.org

The assembly of molecules into a crystal lattice is directed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the final crystal structure and its properties.

Hydrogen Bonding Networks (C-H...Cl, C-H...O, N-H...Cl)acs.org

Weak hydrogen bonds are crucial in the crystal engineering of organic molecules, especially when strong hydrogen bond donors are absent. acs.org

C-H...O Hydrogen Bonds : These interactions are widely recognized as significant in determining crystal packing. acs.orgacs.org The oxygen atoms in the dimethoxymethyl group of this compound are potential acceptors for hydrogen bonds from C-H groups of neighboring molecules. The prevalence and importance of C-H...O bonds have been established through extensive analysis of crystallographic databases, and they are often instrumental in forming stable, predictable supramolecular structures. mdpi.comrsc.org

N-H...Cl Hydrogen Bonds : While not directly applicable to this compound itself, this type of hydrogen bond would be a primary interaction in the crystal structures of its analogs containing N-H donor groups. The principles of hydrogen bonding would dictate that these stronger interactions would likely dominate the supramolecular assembly.

π-π Stacking and Other Aromatic Interactionsacs.org

Aromatic rings, like the chlorobenzene (B131634) moiety, can interact through π-π stacking. These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent rings. In chlorobenzene clusters, π-stacked structures are found to be energetically favorable. aip.orgnih.gov The geometry of these stacks can vary, from perfectly parallel to parallel-displaced arrangements. These interactions often compete with other non-covalent forces, such as C-H/π interactions, where a C-H bond points towards the face of an aromatic ring. aip.org The balance between π-π stacking, hydrogen bonding, and other forces like halogen bonding ultimately dictates the final crystal architecture. aip.orgnih.govworktribe.com The introduction of different substituents, such as nitro groups in analogs, can further modulate these stacking interactions. rsc.orgresearchgate.net

Principles of Crystal Engineering and Supramolecular Assemblyacs.org

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ias.ac.innih.govuoc.gr The crystal is viewed as a supramolecular entity, formed through self-assembly processes governed by non-covalent bonds. numberanalytics.comabebooks.com

A central concept in crystal engineering is the "supramolecular synthon," which is a robust structural unit formed by specific and reliable intermolecular interactions. ias.ac.innih.gov By identifying and utilizing these synthons, chemists can design and construct complex crystal structures with a degree of predictability. For example, the hydrogen bonding patterns discussed (C-H...O, C-H...Cl) and the π-π stacking motifs can be considered as synthons that guide the assembly of this compound and its analogs in the solid state. acs.orgrsc.org

The goal is to understand how molecular-level information—the nature and position of functional groups—translates into a specific three-dimensional crystal lattice. uoc.gr This involves a holistic approach, considering the hierarchy and competition between various interactions to predict which supramolecular assemblies are most likely to form. uoc.grmdpi.com The study of analogs is particularly insightful, as it reveals how small modifications to the molecular structure can be used to tune the intermolecular interactions and, consequently, the final crystal packing. nih.gov

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures hinges on the predictable recognition and assembly of molecular components through non-covalent interactions. For this compound, its 1,3-substitution pattern and the nature of its functional groups—a chloro atom and a dimethoxymethyl group—are the primary determinants of its potential role in supramolecular chemistry.

The chloro group, an electron-withdrawing substituent, can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The dimethoxymethyl group, with its oxygen atoms, can act as a hydrogen bond acceptor. The benzene ring itself is capable of engaging in π-π stacking and C-H···π interactions. The meta-positioning of these substituents creates a specific geometric and electronic profile that can be exploited in designing complex assemblies.

Studies on analogous 1,3-disubstituted systems, such as 1,3-benzenedicarboxylic acid derivatives, have demonstrated how functional groups at these positions guide the formation of predictable supramolecular frameworks. researchgate.net For example, the substitution at the 5-position (equivalent to the 3-position relative to two other groups) significantly influences the resulting hydrogen-bonded structures and network topologies. researchgate.net Similarly, research on benzene-1,3,5-tricarboxamides (BTAs) shows how intermolecular hydrogen bonding between amide groups drives the self-assembly of molecules into well-defined, stable supramolecular polymers. tue.nlnih.gov The design principles from these systems suggest that this compound could be a valuable component in creating mixed-component materials where its specific interactions complement those of other molecules to build targeted architectures.

Impact of Crystal Packing on Material Properties

The arrangement of molecules in a crystal lattice, or crystal packing, profoundly influences the bulk properties of a material, including its electronic, optical, and mechanical characteristics. For substituted benzenes, the efficiency of packing is often dictated by a balance of intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. acs.org

While the specific crystal structure of this compound is not available, analysis of its isomers and analogs provides significant insight. A crystallographic study of 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene reveals how the orientation of methoxy groups relative to the benzene ring affects molecular conformation and packing. nih.govresearchgate.net In these isomers, one methoxy group lies in the plane of the aromatic ring, while the other is nearly perpendicular. nih.govresearchgate.net This conformational difference alters C-O-C bond angles and leads to crystal structures dominated by very weak intermolecular contacts. nih.govresearchgate.net Such inefficient packing can lead to materials with lower melting points and higher solubility.

The following table summarizes key crystallographic data for an analog, providing a reference for the types of structures that can be expected.

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene | C10H13ClO2 | Monoclinic | P21/n | One methoxy group is in-plane with the benzene ring, the other is perpendicular. | nih.gov |

Thermal Analysis and Phase Transition Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to measure properties like melting point, heat of fusion, and phase transitions as a function of temperature. The thermal stability of a benzene derivative is influenced by its molecular structure, including the electronic effects of its substituents and intermolecular interactions. longdom.org

Below is a table of selected thermochemical data for the analog 1-chloro-3-methylbenzene.

| Property | Value | Unit | Compound | Reference |

|---|---|---|---|---|

| Normal Boiling Point (Tboil) | 434.8 - 435.2 | K | 1-Chloro-3-methylbenzene | chemeo.com |

| Normal Melting Point (Tfus) | 225.3 | K | 1-Chloro-3-methylbenzene | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 41.4 - 42.1 | kJ/mol | 1-Chloro-3-methylbenzene | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 11.3 | kJ/mol | 1-Chloro-3-methylbenzene | chemeo.com |

Theoretical and Computational Chemistry of 1 Chloro 3 Dimethoxymethyl Benzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-chloro-3-(dimethoxymethyl)benzene, DFT studies would be employed to calculate its optimized molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties like electron density distribution, dipole moment, and molecular energies, which are essential for predicting the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The distribution of the LUMO, in particular, would indicate the most probable sites for nucleophilic attack on the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics and Simulation Studies for Reactivity Prediction

Molecular dynamics (MD) simulations would model the physical movements of the atoms of this compound over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and interactions with other molecules, such as solvents or reactants. This information can be used to predict reactivity by observing how the molecule behaves in a simulated chemical environment, offering a dynamic picture that complements the static information from quantum chemical calculations.

Reaction Pathway Analysis and Activation Energy Calculations

When a chemical reaction occurs, it follows a specific reaction pathway, or mechanism. Theoretical reaction pathway analysis for this compound would involve identifying the transition state structures—the highest energy points along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, chemists can determine the activation energy for a proposed reaction. This activation energy is a key factor in predicting the reaction rate and understanding whether a particular chemical transformation is feasible under given conditions.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule. For this compound, this would include:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): Calculation of the vibrational frequencies and their corresponding intensities to generate theoretical infrared (IR) and Raman spectra. This is invaluable for interpreting experimental spectra and assigning specific peaks to the vibrations of functional groups within the molecule.

Synthesis and Reactivity of Structural Analogs and Derivatives of 1 Chloro 3 Dimethoxymethyl Benzene

Design and Synthesis of Novel Analogs with Varied Substitution Patterns

The design of novel analogs of 1-chloro-3-(dimethoxymethyl)benzene focuses on introducing a variety of functional groups to the aromatic ring to modulate its chemical behavior. The synthesis of these analogs employs a range of standard and advanced organic reactions, tailored to the specific target molecule.

For instance, the synthesis of chloro-methoxy-methylbenzene analogs often involves nucleophilic aromatic substitution. In one patented method, 1-chloro-3-methoxy-5-methylbenzene (B1355040) is prepared by reacting 1,3-dichloro-5-methylbenzene with sodium methoxide. google.com The reaction is typically conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) at elevated temperatures, where one of the chlorine atoms is selectively replaced by a methoxy (B1213986) group. google.com

Another synthetic strategy involves the directed lithiation of a dimethoxybenzene precursor, followed by quenching with an electrophilic chlorine source. The preparation of 2-chloro-1,3-dimethoxybenzene, an isomer of other common analogs, can be achieved by treating 1,3-dimethoxybenzene (B93181) with n-butyllithium to form the [2,6-dimethoxyphenyl]-lithium intermediate. This intermediate is then reacted with N-chlorosuccinimide to introduce the chlorine atom at the desired position. google.com

More complex substitution patterns can be achieved from different starting materials. The isomers 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene were synthesized from 2,5- and 2,6-dimethyl-1,4-benzoquinone, respectively, serving as intermediates in the synthesis of ammonium (B1175870) quinone derivatives. researchgate.net

The following table summarizes various synthetic approaches to produce structural analogs of this compound.

| Starting Material | Key Reagents | Product | Synthetic Approach |

| 1,3-Dichloro-5-methylbenzene | Sodium methoxide, DMSO | 1-Chloro-3-methoxy-5-methylbenzene | Nucleophilic Aromatic Substitution google.com |

| 1,3-Dimethoxybenzene | n-Butyllithium, N-chlorosuccinimide | 2-Chloro-1,3-dimethoxybenzene | Directed Ortho-metalation and Electrophilic Chlorination google.com |

| 2,5-Dimethyl-1,4-benzoquinone | Not specified | 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | Multi-step synthesis from quinone precursor researchgate.net |

| 3-Chlorobenzaldehyde (B42229) | Methanol, Acid catalyst | This compound | Acetal (B89532) formation |

Comparative Studies on Reactivity, Selectivity, and Synthetic Utility

The substituents on the benzene (B151609) ring profoundly influence the molecule's reactivity and the orientation of subsequent substitution reactions. msu.edu Substituents are broadly classified as activating or deactivating. Activating groups, such as methoxy (-OCH₃), increase the rate of electrophilic substitution compared to benzene by donating electron density to the ring, primarily directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, like chlorine (-Cl) and trifluoromethyl (-CF₃), decrease the reaction rate by withdrawing electron density. libretexts.orgnih.gov

Halogens like chlorine are a special case; while they deactivate the ring through their strong inductive electron-withdrawing effect, their lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org This dual nature is evident in the nitration of chlorobenzene (B131634), which, although much slower than the nitration of benzene, yields primarily a mixture of ortho- and para-nitrochlorobenzene. libretexts.org

The interplay of different substituents can lead to complex reactivity patterns. In 1-chloro-3,5-dinitrobenzene, the presence of two strongly deactivating nitro groups makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution. Studies have shown that the selectivity of substitution on this analog depends on the nucleophile used; some nucleophiles will replace the chlorine atom, while others can displace a nitro group, demonstrating the synthetic utility of choosing specific reaction conditions to achieve a desired outcome. researchgate.net

Further research on the reactivity of p-substituted 1-chloro-3-phenyldiazirines highlights the subtle electronic effects of substituents. nih.govresearchgate.net The ratio of reaction products was found to correlate with the electronic nature of the para-substituent on the phenyl ring. Electron-donating groups favored a researchgate.net-sigmatropic shift mechanism, while electron-withdrawing groups predominantly led to an anti-S(N)2' pathway, showcasing how remote substituent changes can dictate reaction mechanisms and selectivity. nih.govresearchgate.net

The following table provides a comparative overview of the effects of different substituents on the reactivity and selectivity of the benzene ring in electrophilic substitution reactions.

| Compound | Key Substituent(s) | Effect on Reactivity | Typical Product Orientation |

| Benzene | -H | Baseline | N/A |

| Anisole | -OCH₃ (Methoxy) | Activating | Ortho, Para libretexts.org |

| Chlorobenzene | -Cl (Chloro) | Deactivating | Ortho, Para libretexts.org |

| 1-Chloro-3-(trifluoromethyl)benzene | -Cl, -CF₃ | Strongly Deactivating | Meta (due to -CF₃ influence) nih.gov |

Exploration of Isomeric Forms and Their Distinct Chemical Properties

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. These structural differences can lead to distinct physical and chemical properties. In the context of this compound derivatives, the positional isomerism of substituents on the benzene ring is a key area of exploration.

A notable study compared the crystal structures of two isomers: 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene , both having the molecular formula C₁₀H₁₃ClO₂. researchgate.net Despite their identical composition, the different placement of the methyl groups results in distinct chemical environments. researchgate.net

The most significant difference observed was in the orientation of the two methoxy groups relative to the benzene ring. In both isomers, one methoxy group was found to lie in the same plane as the aromatic ring, while the second was oriented almost perpendicularly to it. researchgate.net The planarity of the first methoxy group allows its lone pair of electrons to effectively participate in resonance (conjugation) with the aromatic π-system, influencing the ring's electron density and reactivity. The perpendicular orientation of the second methoxy group largely prevents such conjugation. researchgate.net This structural distinction was further supported by differences in the C-O-C bond angles for the in-plane versus out-of-plane methoxy groups. researchgate.net Such conformational differences between isomers can have significant implications for their reactivity, stability, and interaction with other molecules.

The table below highlights the key differences between these two studied isomers.

| Property | 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene | 1-Chloro-3,6-dimethoxy-2,4-dimethylbenzene |

| Molecular Formula | C₁₀H₁₃ClO₂ | C₁₀H₁₃ClO₂ |

| Key Structural Feature | Different spatial arrangement of substituents. | Different spatial arrangement of substituents. |

| Methoxy Group Orientation | One methoxy group is planar with the benzene ring, the other is perpendicular. | One methoxy group is planar with the benzene ring, the other is perpendicular. researchgate.net |

| Chemical Property Implication | The planar methoxy group can engage in resonance with the ring, affecting its electronic properties, while the perpendicular one cannot. | The planar methoxy group can engage in resonance with the ring, affecting its electronic properties, while the perpendicular one cannot. researchgate.net |

Catalytic Applications Involving 1 Chloro 3 Dimethoxymethyl Benzene As a Precursor or Component

Role as a Ligand Precursor in Metal-Catalyzed Organic Reactions

The versatility of 1-Chloro-3-(dimethoxymethyl)benzene lies in the reactivity of its functional groups, which can be selectively manipulated to generate more complex molecular architectures, including ligands for metal-catalyzed reactions. The dimethoxymethyl group can be readily deprotected to reveal the aldehyde functionality, which can then serve as a handle for the synthesis of various ligand scaffolds.

One of the key areas of exploration is the synthesis of phosphine (B1218219) ligands. Phosphines are a critical class of ligands in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The general strategy involves the conversion of the aldehyde derived from this compound into a platform for the introduction of phosphorus-containing moieties. Although direct examples of phosphine ligands synthesized from this specific precursor are not yet widely reported in dedicated studies, the synthetic pathways are well-established in organic chemistry.

The following table outlines a conceptual synthetic pathway for the generation of a phosphine ligand from this compound:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Acetal (B89532) Deprotection | Acidic hydrolysis (e.g., HCl/H₂O) | 3-Chlorobenzaldehyde (B42229) |

| 2 | Grignard Addition | Phenylmagnesium bromide, then workup | (3-Chlorophenyl)(phenyl)methanol |

| 3 | Chlorination | Thionyl chloride (SOCl₂) | 1-Chloro-3-(chloro(phenyl)methyl)benzene |

| 4 | Phosphination | Lithium diphenylphosphide (LiPPh₂) | (3-(Diphenylphosphino)benzyl)(phenyl)methane |

This hypothetical ligand, bearing a phosphine group, could then be explored for its efficacy in various metal-catalyzed reactions. The presence of the chloro-substituent on the benzene (B151609) ring could also be exploited for further functionalization or to tune the electronic properties of the resulting metal complex.

Application in Heterogeneous and Homogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis is crucial in designing industrial processes. This compound and its derivatives hold potential in both domains.

In homogeneous catalysis , ligands derived from this precursor, such as the phosphine ligand conceptualized above, would coordinate to a metal center (e.g., palladium, rhodium, nickel) to form a soluble catalytic complex. The electronic and steric properties of the ligand, influenced by the substituents on the aromatic rings, would play a critical role in the activity and selectivity of the catalyst. For instance, in a Suzuki-Miyaura coupling, the ligand's ability to facilitate oxidative addition and reductive elimination steps of the catalytic cycle would be of primary importance.

For heterogeneous catalysis , the chloro- and dimethoxymethyl functionalities of this compound offer anchor points for immobilization onto solid supports. A catalyst can be heterogenized by covalently attaching it to a polymer, silica (B1680970), or other insoluble material. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

A potential strategy for creating a heterogeneous catalyst from this compound is outlined below:

| Step | Reaction | Description |

| 1 | Functionalization | The chloro or deprotected aldehyde group is reacted with a functionalized solid support (e.g., aminopropyl-functionalized silica gel). |

| 2 | Ligand Synthesis | A chelating ligand is built upon the immobilized precursor. |

| 3 | Metalation | The supported ligand is treated with a metal salt to form the active heterogeneous catalyst. |

While specific research detailing the performance of such catalysts derived from this compound is still emerging, the foundational chemical principles are well-established.

Considerations for Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The potential for biocatalytic transformations of this compound is an intriguing area of research.

Enzymes such as hydrolases could be investigated for the chemoselective deprotection of the acetal group under mild, aqueous conditions, which could be advantageous over harsh acidic methods that might affect other parts of a complex molecule.

Furthermore, oxidoreductases could potentially be employed for the selective oxidation of the deprotected aldehyde to a carboxylic acid or its reduction to an alcohol. The substrate specificity of enzymes could offer a level of control that is difficult to achieve with conventional chemical reagents.

The following table summarizes potential biocatalytic transformations involving this compound:

| Enzyme Class | Transformation | Potential Product | Significance |

| Hydrolases | Acetal hydrolysis | 3-Chlorobenzaldehyde | Mild deprotection, avoiding harsh acidic conditions. |

| Oxidoreductases | Aldehyde oxidation | 3-Chlorobenzoic acid | Green route to a valuable synthetic intermediate. |

| Oxidoreductases | Aldehyde reduction | (3-Chlorophenyl)methanol | Enantioselective reduction could provide chiral building blocks. |

While the application of biocatalysis to this compound is largely theoretical at this stage, the rapid advancements in enzyme discovery and engineering suggest that such transformations may become a practical reality in the near future. The biodegradability and potential environmental impact of the compound and its derivatives would also be important considerations in the development of biocatalytic processes.

Future Research Directions and Emerging Paradigms in 1 Chloro 3 Dimethoxymethyl Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of processes that are not only efficient but also environmentally benign. For 1-Chloro-3-(dimethoxymethyl)benzene, future research is anticipated to move beyond traditional synthetic methods, which often involve hazardous reagents and generate significant waste.

Emerging research focuses on the use of green solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and water, or even solvent-free conditions, to minimize environmental impact. ijsdr.org Microwave-assisted synthesis and the use of recyclable catalysts are also promising areas that could lead to reduced reaction times and higher yields. rjpn.org

The synthesis of the dimethoxymethyl acetal (B89532) group itself is a key area for improvement. While classical methods often rely on protic or Lewis acid catalysts with corrosive and costly reagents, newer, more sustainable approaches are being explored. ijsdr.org These include the use of solid acid catalysts like Dowex 50WX8 and novel water scavengers which can operate at room temperature. researchgate.net Photocatalytic methods, employing visible light and organocatalysts like thioxanthenone, present a particularly green and mild route for acetalization. rsc.org

The introduction of the chloro-substituent onto the aromatic ring is another critical step. Future research will likely focus on moving away from harsh chlorinating agents. Palladium-catalyzed regioselective chlorination of arene C-H bonds using N-halosuccinimides as oxidants offers a more controlled and potentially more sustainable alternative to traditional electrophilic aromatic substitution. organic-chemistry.org

The table below summarizes some of the potential sustainable synthetic approaches for this compound.

| Synthetic Step | Traditional Method | Emerging Sustainable Approach | Key Advantages |

| Acetal Formation | Acid-catalyzed reaction with methanol (B129727) | Photocatalytic acetalization, Solid acid catalysts | Milder reaction conditions, reusable catalysts, reduced waste researchgate.netrsc.org |

| Chlorination | Electrophilic aromatic substitution with Cl2 | Palladium-catalyzed C-H activation | Higher regioselectivity, use of less hazardous reagents organic-chemistry.org |

| Overall Process | Multi-step synthesis with purification at each stage | One-pot reactions, use of green solvents | Increased efficiency, reduced solvent usage and waste ijsdr.orgacs.org |

Exploration of Novel Reactivities and Transformational Pathways

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions and transformations. The chloro-substituent serves as a handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. acs.orgnih.gov Future research will likely delve into the use of this compound in advanced cross-coupling methodologies, such as those catalyzed by first-row transition metals like nickel, which are more abundant and less expensive than traditional palladium catalysts. nih.gov Ligand-free catalytic systems are also gaining traction as they offer advantages in terms of cost-effectiveness and recyclability. rsc.org

The dimethoxymethyl group, a protected form of a benzaldehyde (B42025), opens up possibilities for unique photochemical transformations. Research into the photoinduced umpolung of aldehyde derivatives, which inverts the typical polarity of the functional group, could lead to the synthesis of novel molecular architectures from this compound. mdpi.com This could involve the generation of acyl radical intermediates under photocatalytic conditions.

Furthermore, the field of biotransformation offers an environmentally friendly approach to modifying aromatic compounds. nih.gov Investigating the enzymatic transformation of this compound using microbial dioxygenases could lead to the stereoselective synthesis of chiral dihydrodihydroxy derivatives, which are valuable building blocks in medicinal chemistry. nih.gov The selective transformation of either the chloro- or the dimethoxymethyl- group through enzymatic pathways is a promising and largely unexplored research avenue.

The following table outlines potential novel reactions for this compound.

| Reactive Site | Reaction Type | Potential Outcome | Significance |

| Chloro Group | Nickel-catalyzed Cross-Coupling | Formation of new C-C or C-heteroatom bonds | Use of more sustainable catalysts, access to a wider range of derivatives nih.gov |

| Dimethoxymethyl Group | Photochemical Umpolung | Generation of acyl radical for novel cyclizations | Access to unprecedented molecular scaffolds mdpi.com |

| Aromatic Ring | Enzymatic Dihydroxylation | Formation of chiral diols | Green synthesis of valuable chiral building blocks nih.gov |

| Combined Reactivity | Sequential or Domino Reactions | Rapid construction of complex molecules | Increased synthetic efficiency and molecular complexity |

Potential Applications in Advanced Materials Science Through Crystal Engineering

The precise arrangement of molecules in the solid state, known as crystal engineering, is a powerful tool for designing advanced materials with tailored properties. The substituents on the benzene (B151609) ring of this compound play a crucial role in directing its self-assembly in the crystalline state. The chloro-substituent, in particular, can participate in halogen bonding, a directional noncovalent interaction that is increasingly being used to construct supramolecular assemblies. acs.orgnih.gov

Future research could explore the use of this compound and its derivatives as building blocks for functional supramolecular materials. By co-crystallizing it with halogen bond acceptors, it may be possible to create novel crystalline architectures with interesting optical or electronic properties. The directionality and tunable strength of halogen bonds make them ideal for the rational design of materials. acs.org

The presence of both a halogen bond donor (the chlorine atom) and potential hydrogen bond acceptors (the oxygen atoms of the dimethoxymethyl group) within the same molecule makes this compound a candidate for forming complex, three-dimensional networks. The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions could lead to the formation of crystals with unique mechanical properties, such as flexibility or elasticity. acs.org

Furthermore, the functionalization of porous materials like metal-organic frameworks (MOFs) with chloro-aromatic compounds has been shown to enhance their adsorption properties for aromatic molecules like benzene. acs.orgnih.gov This suggests that this compound could be investigated as a functionalizing agent for porous materials, potentially leading to new sorbents for environmental remediation or chemical separations.

The table below highlights potential applications in materials science.

| Research Area | Key Feature of this compound | Potential Application | Scientific Rationale |

| Supramolecular Chemistry | Chlorine atom as a halogen bond donor | Design of novel co-crystals and liquid crystals | Halogen bonding provides directional control over molecular assembly acs.orgnih.gov |

| Crystal Engineering | Interplay of halogen bonds, hydrogen bonds, and π-π stacking | Development of mechanically adaptive organic crystals | Specific intermolecular interactions can impart unique mechanical properties to the bulk material acs.org |

| Functional Materials | Chloro-functionalized aromatic structure | Sorbents for environmental applications | Chloro-functionalization can enhance the affinity of porous materials for aromatic pollutants acs.orgnih.gov |

Q & A

Q. Table 1. Key Reaction Conditions for Lithiation

| Parameter | Optimal Value | Reference |

|---|---|---|